molecular formula C16H25BrClNO2 B6486522 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217824-91-3

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B6486522
CAS RN: 1217824-91-3
M. Wt: 378.7 g/mol
InChI Key: WVKMDZHIZGRLOJ-UHFFFAOYSA-N
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Description

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as 4-bromo-3,5-dimethylpiperidine hydrochloride (4-BDPH), is a synthetic compound that is used in a variety of scientific research applications. It is a brominated derivative of the piperidine class of alkaloids, and is typically produced by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. 4-BDPH has been found to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.

Scientific Research Applications

4-BDPH has been found to be useful in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in enantioselective synthesis, and as a ligand for the separation of chiral compounds. Additionally, 4-BDPH has been found to be useful in the synthesis of other compounds, such as 1,2,4-triazoles and 1,4-dihydropyridines.

Mechanism of Action

The mechanism of action of 4-BDPH is not fully understood, however, it is believed to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of monoamines, such as serotonin and dopamine, and is thought to be involved in the regulation of mood and behavior. By inhibiting MAO, 4-BDPH may increase the levels of these monoamines, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-BDPH has been found to possess a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine, increased levels of noradrenaline and adrenaline, and increased levels of acetylcholine. Additionally, 4-BDPH has been found to possess anxiolytic, antidepressant, and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The use of 4-BDPH in laboratory experiments has a number of advantages, including its ability to increase the levels of monoamines, its ability to act as a reagent and a catalyst in organic synthesis, and its ability to act as a ligand for the separation of chiral compounds. However, the use of 4-BDPH in laboratory experiments also has a number of limitations, including its relatively low yield and its potential toxicity.

Future Directions

As 4-BDPH has been found to possess a variety of biochemical and physiological effects, there are a number of potential future directions for research. These include further research into the mechanism of action of 4-BDPH, further research into the potential therapeutic applications of 4-BDPH, and further research into the potential toxic effects of 4-BDPH. Additionally, further research into the potential uses of 4-BDPH in organic synthesis and the separation of chiral compounds is also warranted.

Synthesis Methods

The synthesis of 4-BDPH is typically carried out by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. This reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization. The yield of 4-BDPH is typically in the range of 80-90%.

properties

IUPAC Name

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMDZHIZGRLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

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